Cas no 2408974-07-0 (2-(2-Iodophenyl)pyrrolidine hydrochloride)

2-(2-Iodophenyl)pyrrolidine hydrochloride is a halogenated pyrrolidine derivative with applications in organic synthesis and pharmaceutical research. The iodine substituent on the phenyl ring enhances its reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This compound is particularly useful in the development of bioactive molecules, including potential CNS-targeting agents, due to the pyrrolidine scaffold's prevalence in medicinal chemistry. Its well-defined structure and high purity ensure consistent performance in synthetic workflows. Suitable for controlled environments, it should be stored under inert conditions to maintain integrity.
2-(2-Iodophenyl)pyrrolidine hydrochloride structure
2408974-07-0 structure
Product name:2-(2-Iodophenyl)pyrrolidine hydrochloride
CAS No:2408974-07-0
MF:C10H13ClIN
MW:309.574393987656
CID:5764961
PubChem ID:154803679

2-(2-Iodophenyl)pyrrolidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-7493280
    • 2-(2-iodophenyl)pyrrolidine hydrochloride
    • 2408974-07-0
    • Pyrrolidine, 2-(2-iodophenyl)-, hydrochloride (1:1)
    • 2-(2-Iodophenyl)pyrrolidine hydrochloride
    • Inchi: 1S/C10H12IN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H
    • InChI Key: MPDBCUPTUJOCDN-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1C1CCCN1.Cl

Computed Properties

  • Exact Mass: 308.97812g/mol
  • Monoisotopic Mass: 308.97812g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

2-(2-Iodophenyl)pyrrolidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7493280-10.0g
2-(2-iodophenyl)pyrrolidine hydrochloride
2408974-07-0 95.0%
10.0g
$3500.0 2025-03-10
Aaron
AR028VHV-500mg
2-(2-iodophenyl)pyrrolidinehydrochloride
2408974-07-0 95%
500mg
$900.00 2025-02-17
1PlusChem
1P028V9J-50mg
2-(2-iodophenyl)pyrrolidinehydrochloride
2408974-07-0 95%
50mg
$286.00 2024-05-22
1PlusChem
1P028V9J-500mg
2-(2-iodophenyl)pyrrolidinehydrochloride
2408974-07-0 95%
500mg
$848.00 2024-05-22
Enamine
EN300-7493280-0.05g
2-(2-iodophenyl)pyrrolidine hydrochloride
2408974-07-0 95.0%
0.05g
$188.0 2025-03-10
Enamine
EN300-7493280-0.1g
2-(2-iodophenyl)pyrrolidine hydrochloride
2408974-07-0 95.0%
0.1g
$282.0 2025-03-10
Enamine
EN300-7493280-1.0g
2-(2-iodophenyl)pyrrolidine hydrochloride
2408974-07-0 95.0%
1.0g
$813.0 2025-03-10
Enamine
EN300-7493280-2.5g
2-(2-iodophenyl)pyrrolidine hydrochloride
2408974-07-0 95.0%
2.5g
$1594.0 2025-03-10
Enamine
EN300-7493280-0.25g
2-(2-iodophenyl)pyrrolidine hydrochloride
2408974-07-0 95.0%
0.25g
$403.0 2025-03-10
Aaron
AR028VHV-250mg
2-(2-iodophenyl)pyrrolidinehydrochloride
2408974-07-0 95%
250mg
$580.00 2025-02-17

Additional information on 2-(2-Iodophenyl)pyrrolidine hydrochloride

Introduction to 2-(2-Iodophenyl)pyrrolidine Hydrochloride (CAS No. 2408974-07-0)

2-(2-Iodophenyl)pyrrolidine hydrochloride (CAS No. 2408974-07-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 2-(2-Iodophenyl)pyrrolidine hydrochloride.

Chemical Structure and Properties

2-(2-Iodophenyl)pyrrolidine hydrochloride is a derivative of pyrrolidine, a five-membered heterocyclic amine. The compound features a pyrrolidine ring substituted with a 2-iodophenyl group, which imparts unique chemical and biological properties. The presence of the iodine atom at the para position of the phenyl ring enhances the compound's reactivity and solubility, making it suitable for various chemical reactions and biological assays. The hydrochloride salt form ensures improved stability and solubility in aqueous solutions, which is crucial for its use in pharmaceutical formulations.

Synthesis Methods

The synthesis of 2-(2-Iodophenyl)pyrrolidine hydrochloride involves several well-established organic chemistry techniques. One common approach is the reaction of 2-iodobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This method yields the desired product with high purity and yield. Another synthetic route involves the nucleophilic substitution of 2-iodobenzyl chloride with pyrrolidine, followed by acidification to form the hydrochloride salt. These methods have been optimized to ensure scalability and reproducibility, making them suitable for both laboratory-scale synthesis and industrial production.

Biological Activities

2-(2-Iodophenyl)pyrrolidine hydrochloride has been extensively studied for its biological activities, particularly its potential as a therapeutic agent. Recent research has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Studies have also demonstrated its ability to modulate neurotransmitter systems, suggesting potential applications in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.

In addition to its therapeutic potential, 2-(2-Iodophenyl)pyrrolidine hydrochloride has been investigated for its use as a pharmacological tool in understanding the mechanisms underlying various biological processes. Its ability to selectively interact with specific receptors and enzymes makes it valuable for probing cellular signaling pathways and developing new drug targets.

Clinical Applications and Research Advancements

The clinical applications of 2-(2-Iodophenyl)pyrrolidine hydrochloride are an active area of research. Preclinical studies have shown promising results in animal models of pain and inflammation, with the compound demonstrating significant efficacy without major side effects. These findings have paved the way for further clinical trials to evaluate its safety and efficacy in human subjects.

Recent advancements in medicinal chemistry have led to the development of novel derivatives of 2-(2-Iodophenyl)pyrrolidine hydrochloride, aimed at enhancing its pharmacological properties. For instance, modifications to the pyrrolidine ring or the iodinated phenyl group have resulted in compounds with improved potency, selectivity, and bioavailability. These efforts are crucial for advancing the compound from preclinical stages to clinical trials and ultimately to market approval.

Safety Considerations

Safety is a paramount concern in the development of any pharmaceutical compound. Extensive toxicology studies have been conducted on 2-(2-Iodophenyl)pyrrolidine hydrochloride to assess its potential adverse effects. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with minimal toxicity observed in both in vitro and in vivo models. However, ongoing research is necessary to fully understand its long-term safety profile.

Conclusion

In conclusion, 2-(2-Iodophenyl)pyrrolidine hydrochloride (CAS No. 2408974-07-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing novel therapeutic agents for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, highlighting its importance in advancing medical science.

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